(6S,12aR)-Tadalafil

PDE5 Inhibition Pharmacology In Vitro Assay

(6S,12aR)-Tadalafil (EP Impurity C) is the pharmacopoeia-mandated chiral reference standard for quantifying cis-isomer contamination in Tadalafil API. Using incorrect isomers invalidates regulatory compliance. • EP-specified impurity: required for HPLC/CE system suitability and batch release (cis-isomer limit <0.05%) • Primary acidic degradation marker: essential for stability-indicating method development • PDE5 inhibitor (IC50: 5 nM): chiral probe for SAR and enantiorecognition studies Supplied with full characterization for ANDA/NDA method validation and QC.

Molecular Formula C6H10N2O5
Molecular Weight 190.15 g/mol
CAS No. 26239-55-4
Cat. No. B035376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6S,12aR)-Tadalafil
CAS26239-55-4
SynonymsADA BUFFER; ADA; N-(CARBAMOYLMETHYL)IMINODIACETIC; N-(CARBAMOYLMETHYL)IMINODIACETIC ACID; N-(2-Amino-2-oxoethyl)-N-(carboxymethyl)-glycine; N-(2-ACETAMIDO)IMINODIACETIC ACID; N-(2-ACETAMINO)-IMINODIACETIC ACID; N-(2-ACETIMIDO)IMINODIACETIC ACID
Molecular FormulaC6H10N2O5
Molecular Weight190.15 g/mol
Structural Identifiers
SMILESC(C(=O)N)N(CC(=O)O)CC(=O)O
InChIInChI=1S/C6H10N2O5/c7-4(9)1-8(2-5(10)11)3-6(12)13/h1-3H2,(H2,7,9)(H,10,11)(H,12,13)
InChIKeyQZTKDVCDBIDYMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Technical Overview of (6S,12aR)-Tadalafil (CAS 171596-28-4) for Analytical & Research Applications


(6S,12aR)-Tadalafil (CAS 171596-28-4, also referred to as cis-ent-Tadalafil or Tadalafil EP Impurity C) is a synthetic chiral stereoisomer of the clinically established PDE5 inhibitor Tadalafil (Cialis) [1]. It is defined by its absolute configuration at two chiral centers (6S,12aR), which distinguishes it from the active pharmaceutical ingredient (6R,12aR)-Tadalafil . This compound is not used therapeutically but is a critical reference standard in pharmaceutical quality control, where its presence as a process-related impurity must be monitored and strictly controlled [2]. Its high purity and well-defined stereochemistry make it an essential tool for analytical method development, validation, and chiral separation studies [3].

Why (6S,12aR)-Tadalafil Cannot Be Interchanged with Other Tadalafil Stereoisomers


Substituting (6S,12aR)-Tadalafil with another Tadalafil stereoisomer or the racemic mixture is scientifically invalid due to the profound impact of chirality on its analytical and biological properties. The Tadalafil molecule possesses two chiral centers, giving rise to four distinct stereoisomers: the active (6R,12aR)-isomer (Cialis), and three others including (6S,12aR)-Tadalafil [1]. These isomers exhibit vastly different molecular interactions. While (6S,12aR)-Tadalafil is a potent PDE5 inhibitor in vitro, its pharmacological profile differs from the active pharmaceutical ingredient . More critically for procurement, its role as a specified impurity in pharmacopoeial monographs (e.g., EP Impurity C) mandates the use of the exact stereoisomer for analytical method development, system suitability testing, and batch release [2]. Using a different isomer, or a mixture, would compromise the accuracy, selectivity, and regulatory compliance of analytical procedures, rendering them invalid for quality control or research purposes [3].

Quantitative Differentiation of (6S,12aR)-Tadalafil Against Comparators


In Vitro Potency as a PDE5 Inhibitor vs. Active Pharmaceutical Ingredient (API)

(6S,12aR)-Tadalafil demonstrates high, albeit distinct, inhibitory potency against phosphodiesterase type 5 (PDE5) when compared to the clinically used (6R,12aR)-Tadalafil (API). The compound exhibits an IC50 value of 5 nM against PDE5 . In contrast, the active pharmaceutical ingredient, (6R,12aR)-Tadalafil, is reported to have a more potent IC50 of 1.8 nM in comparable in vitro enzyme inhibition assays . This ~2.8-fold difference in potency underscores the stereochemical specificity of the PDE5 active site.

PDE5 Inhibition Pharmacology In Vitro Assay

Differential Degradation Pathway and Chemical Stability vs. (6R,12aS)-Tadalafil

A validated stereoselective RP-HPLC study on Tadalafil API under forced degradation conditions revealed a clear, condition-dependent interconversion to specific diastereomers. Under acidic stress conditions, the active (6R,12aR)-Tadalafil API was observed to specifically degrade into (6S,12aR)-Tadalafil [1]. Conversely, under alkaline stress conditions, the API degraded into a different diastereomer, (6R,12aS)-Tadalafil [1]. This demonstrates that (6S,12aR)-Tadalafil is not only a synthetic impurity but also a specific, predictable degradation product of the API in acidic environments.

Forced Degradation Stability Studies HPLC Analysis Stress Testing

Chiral Separation Selectivity vs. Tadalafil Stereoisomers in Capillary Electrophoresis

In a study using sulfobutyl-ether-α-cyclodextrin (SBE-α-CD) as a chiral selector, the migration order of the four Tadalafil stereoisomers was determined to be: (6R,12aS), (6S,12aR), (6S,12aS), and finally (6R,12aR) [1]. (6S,12aR)-Tadalafil migrates as the second isomer, providing a unique and reproducible separation from the active (6R,12aR)-isomer, which migrates last. The study achieved baseline resolution of all four isomers, with an enantiomer migration order (EMO) that is specific to the cyclodextrin selector used [1].

Capillary Electrophoresis Chiral Separation Cyclodextrin Enantiomer Migration Order

Potency vs. the Inactive cis-Enantiomer ent-Tadalafil

While (6S,12aR)-Tadalafil is a potent PDE5 inhibitor, its enantiomer, ent-Tadalafil (6S,12aS), is biologically inactive. (6S,12aR)-Tadalafil has a reported IC50 of 5 nM against PDE5 . In contrast, ent-Tadalafil (6S,12aS) shows no inhibitory activity at concentrations up to 10 µM (10,000 nM), a >2000-fold difference . This stark contrast illustrates that even among the non-therapeutic stereoisomers, there is a massive difference in biological activity.

Stereochemistry Enantiomer Activity PDE5 Inhibition

Primary Scientific and Industrial Applications for (6S,12aR)-Tadalafil


Pharmaceutical Quality Control: Impurity Quantification and Method Validation

Procurement of (6S,12aR)-Tadalafil is essential for analytical chemistry laboratories in the pharmaceutical industry for method development, validation, and routine quality control. As Tadalafil EP Impurity C, it is a required reference standard for quantifying this specific stereoisomer in Active Pharmaceutical Ingredients (APIs) and finished drug products [1]. The demonstrated ability to baseline-resolve it from the API via HPLC and CE methods [2] makes it indispensable for establishing system suitability and ensuring that drug products meet regulatory purity specifications (e.g., cis-isomer impurity levels below 0.05%) [3].

Forced Degradation and Stability Studies in Drug Development

Given the evidence that (6S,12aR)-Tadalafil is the primary degradation product of Tadalafil API under acidic conditions [4], this compound is a critical marker for stability-indicating method development. Researchers and formulators need this specific isomer to spike into stressed samples for method validation, to confirm peak identity in stability studies, and to develop formulations that minimize its formation, thereby extending drug product shelf-life.

Chiral Separation and Stereochemical Research

(6S,12aR)-Tadalafil is an ideal probe molecule for academic and industrial research in the field of chiral separations. Its non-charged nature and well-defined behavior with various cyclodextrin selectors [2] make it a valuable standard for developing new chiral stationary phases or for mechanistic studies of enantiorecognition. Its unique enantiomer migration order in capillary electrophoresis provides a benchmark for assessing the performance of new chiral selectors.

Structure-Activity Relationship (SAR) and Pharmacological Studies

For research into the molecular pharmacology of PDE5, (6S,12aR)-Tadalafil is a critical tool compound. Its potent, yet distinct, IC50 of 5 nM against PDE5 compared to the API's 1.8 nM makes it invaluable for SAR studies probing the stereochemical requirements of the PDE5 binding pocket. Its high biological activity also underscores why it must be distinguished from the API in any assay measuring pharmacological effects.

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